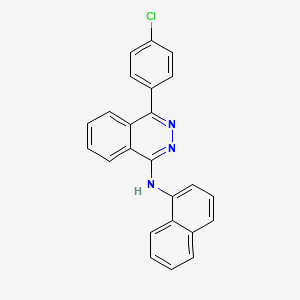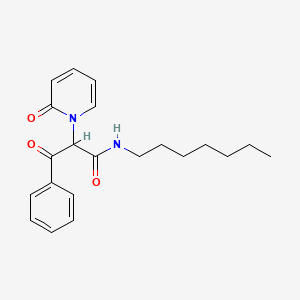
N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide” is a synthetic organic compound that belongs to the class of amides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the amide bond: Reacting heptanoic acid with an appropriate amine to form the heptyl amide.
Introduction of the pyridinyl group: Using a coupling reaction to attach the pyridinyl group to the amide.
Addition of the phenyl group: Employing a Friedel-Crafts acylation to introduce the phenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the heptyl chain or the phenyl group.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: The pyridinyl and phenyl groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
“N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide” could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications if it exhibits biological activity.
Industry: Use in the development of new materials or as a specialty chemical.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar compounds might include other amides with pyridinyl and phenyl groups. The uniqueness of “N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide” could lie in its specific substitution pattern and the length of the heptyl chain, which might confer distinct physical, chemical, or biological properties.
List of Similar Compounds
- N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylacetamide
- N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylbutanamide
- N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpentanamide
Propiedades
Fórmula molecular |
C21H26N2O3 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C21H26N2O3/c1-2-3-4-5-10-15-22-21(26)19(23-16-11-9-14-18(23)24)20(25)17-12-7-6-8-13-17/h6-9,11-14,16,19H,2-5,10,15H2,1H3,(H,22,26) |
Clave InChI |
MURJGYDZAJKUOW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCNC(=O)C(C(=O)C1=CC=CC=C1)N2C=CC=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzyloxy)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12450424.png)
![2-[(1E)-2-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12450426.png)

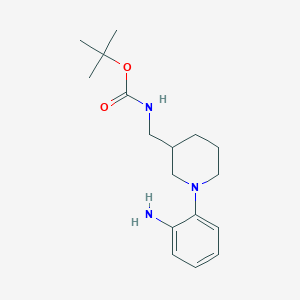
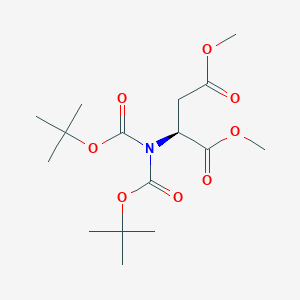
![N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12450445.png)
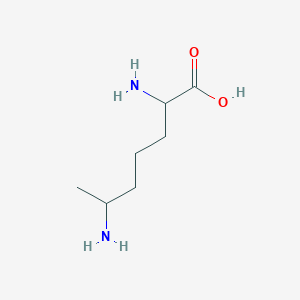


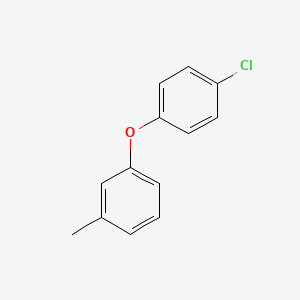
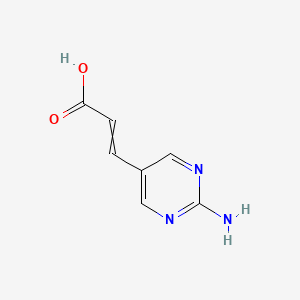
![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-[(4-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12450497.png)

